molecular formula C16H15NO5 B8780134 1-(2-Hydroxy-4,6-dimethoxyphenyl)-3-pyridin-4-ylpropane-1,3-dione CAS No. 6344-88-3

1-(2-Hydroxy-4,6-dimethoxyphenyl)-3-pyridin-4-ylpropane-1,3-dione

Cat. No.: B8780134
CAS No.: 6344-88-3
M. Wt: 301.29 g/mol
InChI Key: JDGOMARPAJCIHO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-Hydroxy-4,6-dimethoxyphenyl)-3-pyridin-4-ylpropane-1,3-dione is a useful research compound. Its molecular formula is C16H15NO5 and its molecular weight is 301.29 g/mol. The purity is usually 95%.
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Properties

CAS No.

6344-88-3

Molecular Formula

C16H15NO5

Molecular Weight

301.29 g/mol

IUPAC Name

1-(2-hydroxy-4,6-dimethoxyphenyl)-3-pyridin-4-ylpropane-1,3-dione

InChI

InChI=1S/C16H15NO5/c1-21-11-7-13(19)16(15(8-11)22-2)14(20)9-12(18)10-3-5-17-6-4-10/h3-8,19H,9H2,1-2H3

InChI Key

JDGOMARPAJCIHO-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C(=C1)OC)C(=O)CC(=O)C2=CC=NC=C2)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of isonicotinic acid-2-acetyl-3,5-dimethoxyphenyl ester (2.72 g, 9.03 mmol) in anhydrous THF (50 mL) was added potassium tert-butoxide (1.21 g, 10.8 mmol) in small portions. The reaction mixture was stirred at room temperature for 24 hours. A sat. NH4Cl solution (20 mL) was added. The organic layer was separated and aqueous phase was extracted with ethyl acetate (100 mL). The combined organic phase were washed with water, brine and dried over anhydrous Na2SO4. Removal of solvent gave 1-(2-hydroxy-4,6-dimethoxyphenyl)-3-pyridin-4-yl-propane-1,3-dione (2.4 g, 88%). To a mixture of 1-(2-hydroxy-4,6-dimethoxyphenyl)-3-pyridin-4-yl-propane-1,3-dione (2.4 g, 7.96° mmol) acetic acid (10 mL) and conc. HCl (1 mL) was heated at 100° C. for 1 hours. The reaction mixture was cooled to room temperature, diluted with water, neutralized with a sat. aqueous NaHCO3 solution. The solid was filtered off and dissolved in CH2Cl2 (120 mL) and hydrogen chloride in ether (5 mL, 2.0M solution) was added. The formed solid was isolated by filtration, washed with 10% methanol in ether and ether to give 5,7-dimethoxy-2-(pyridin-4-yl))-4H-chromen-4-one hydrochloride (0.335 g, 13%) as a yellow solid; MS (ES) m/z: 283.94 (M); MP 234-235° C.
Name
isonicotinic acid-2-acetyl-3,5-dimethoxyphenyl ester
Quantity
2.72 g
Type
reactant
Reaction Step One
Quantity
1.21 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
reactant
Reaction Step Two

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